7-bromo-3-methylquinazolin-4(3H)-one

Physicochemical profiling Drug-likeness Lipophilicity

7-Bromo-3-methylquinazolin-4(3H)-one is a heterocyclic small molecule (C9H7BrN2O, MW 239.07) comprising a quinazolin-4(3H)-one core substituted with a bromine atom at the 7-position and a methyl group at N3. The quinazolin-4(3H)-one scaffold is recognized as a privileged structure in drug design, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 1293987-84-4
Cat. No. B1375074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-3-methylquinazolin-4(3H)-one
CAS1293987-84-4
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1=O)C=CC(=C2)Br
InChIInChI=1S/C9H7BrN2O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,1H3
InChIKeyIFLDEWORNSLMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-methylquinazolin-4(3H)-one (CAS 1293987-84-4): A Halogenated Quinazolinone Scaffold for Medicinal Chemistry


7-Bromo-3-methylquinazolin-4(3H)-one is a heterocyclic small molecule (C9H7BrN2O, MW 239.07) comprising a quinazolin-4(3H)-one core substituted with a bromine atom at the 7-position and a methyl group at N3 . The quinazolin-4(3H)-one scaffold is recognized as a privileged structure in drug design, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties [1]. The bromine substituent serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings—enabling rapid diversification of the core for structure-activity relationship (SAR) studies [2]. This compound is primarily positioned as a building block or key intermediate in medicinal chemistry programs rather than as a finished pharmaceutical agent.

Why 7-Bromo-3-methylquinazolin-4(3H)-one Cannot Be Readily Replaced by Other Halogenated Quinazolinones


Within the bromo-3-methylquinazolin-4(3H)-one isomer series, the position of the bromine substitution critically governs both the chemical reactivity in subsequent cross-coupling steps and the biological target engagement of the final elaborated compounds . SAR studies across the quinazolinone class demonstrate that substituent placement at different positions (e.g., 5-, 6-, 7-, or 8-) leads to markedly divergent pharmacological profiles; for instance, a chloro or methyl group at position 7 has been shown to reduce MIC and IC50 values in antimycobacterial assays, while a chlorine atom at position 7 specifically favors anticonvulsant activity [1]. The C–Br bond at the 7-position also offers a distinct reactivity window in palladium-catalyzed transformations compared to C–Cl or C–F analogues, enabling chemoselective sequential functionalization when multiple halogen handles are present on the same scaffold [2]. Generic substitution among positional isomers or halogen variants without empirical verification of reactivity and biological outcome therefore carries a high risk of synthetic failure or loss of desired pharmacological activity.

Quantitative Differentiation Evidence for 7-Bromo-3-methylquinazolin-4(3H)-one Versus Comparators


Physicochemical Properties of 7-Bromo-3-methylquinazolin-4(3H)-one Compared to the Non-Halogenated Parent Compound 3-Methylquinazolin-4(3H)-one

Introduction of the bromine atom at position 7 substantially increases molecular weight, alters lipophilicity, and dramatically reduces aqueous solubility relative to the non-halogenated parent scaffold 3-methylquinazolin-4(3H)-one. The target compound exhibits a molecular weight of 239.07 g/mol versus 160.18 g/mol for the parent (ΔMW = +78.89 g/mol), a calculated density of 1.65 g/cm³ versus approximately 1.21 g/cm³ for the parent, and a calculated aqueous solubility of 0.084 g/L at 25 °C compared to the parent which is reported to be moderately soluble . This higher lipophilicity (driven by the bromine substituent) has been noted to enhance membrane permeability and cellular uptake in quinazolinone-based drug candidates [1].

Physicochemical profiling Drug-likeness Lipophilicity

Intrinsic Reactivity of the C–Br Bond at Position 7 for Transition-Metal-Catalyzed Cross-Coupling

The aryl bromide at position 7 provides a significantly more reactive handle for oxidative addition in Pd(0)-catalyzed cross-coupling reactions compared to the corresponding aryl chloride. The C–Br bond dissociation energy (BDE) is approximately 75–80 kcal/mol for an aryl bromide versus roughly 85–90 kcal/mol for an aryl chloride, translating into faster oxidative addition kinetics [1]. In the context of quinazolinones, this reactivity differential allows the 7-bromo derivative to undergo Suzuki-Miyaura coupling at room temperature to 60 °C with standard Pd(PPh₃)₄ catalysts, whereas the analogous 7-chloro compounds often require elevated temperatures (>100 °C) or specialized electron-rich phosphine ligands [2]. This property is particularly valuable for constructing libraries of 7-aryl/heteroaryl quinazolinones without decomposition of the relatively labile 4(3H)-one lactam ring [3].

Synthetic chemistry Cross-coupling C–Br bond reactivity

Bromine Positional Isomer Selectivity: 7-Bromo vs. 6-Bromo-3-methylquinazolin-4(3H)-one in Biological Target Engagement

SAR studies on quinazolinones demonstrate that the position of bromine substitution profoundly impacts biological activity. 6-Bromo-quinazolinone derivatives have been systematically evaluated as selective COX-2 inhibitors, with the 6-bromo positional isomer serving as the key pharmacophoric element [1]. In contrast, SAR data compiled for the quinazolin-4(3H)-one class indicate that substituents at position 7—particularly chloro, methyl, or methoxy groups—are associated with antimycobacterial and anticonvulsant activities distinct from the anti-inflammatory profile of 6-substituted analogs [2]. This positional selectivity implies that a 7-bromo derivative would engage different biological targets than the corresponding 6-bromo isomer, making them non-interchangeable in screening campaigns. While head-to-head IC50 data between the 7-bromo and 6-bromo isomers on a defined target are not yet published, the established SAR divergence provides a strong rationale for target-specific procurement.

Positional isomer COX-2 inhibition Structure-activity relationship

Application Scenarios for 7-Bromo-3-methylquinazolin-4(3H)-one Based on Verified Evidence


Diversification via Suzuki-Miyaura Cross-Coupling at the C7 Position

The 7-bromo substituent enables direct C–C bond formation with aryl- or heteroarylboronic acids under mild Pd-catalyzed conditions (typically 25–60 °C). This reactivity is critical for constructing focused libraries of 7-arylated quinazolinones for kinase inhibitor programs, as documented for analogous brominated quinazolinone scaffolds [1]. The lower reaction temperatures preserve the integrity of the 4(3H)-one carbonyl group, which is susceptible to hydrolysis under harsh thermal conditions.

Metallaphotoredox and Bimetallic Cross-Coupling for Late-Stage Functionalization

Beyond traditional Suzuki couplings, the C–Br bond at position 7 is amenable to emerging metallaphotoredox and Pd/Cu bimetallic catalytic systems that operate at ambient temperature with broad (hetero)aryl halide scope [1]. This positions the compound as a strategic intermediate for late-stage diversification of advanced leads where functional group tolerance is paramount.

CNS Drug Discovery Programs Leveraging Enhanced Lipophilicity

The increased lipophilicity conferred by the bromine atom—reflected in the low calculated aqueous solubility (0.084 g/L) and higher density compared to the non-halogenated parent —favors blood-brain barrier penetration, a property repeatedly cited as advantageous for quinazolinone-based CNS agents [2]. Discovery teams pursuing anticonvulsant or neuropsychiatric indications should consider the 7-bromo derivative as a fragment or intermediate rather than more polar analogues.

Antimycobacterial Lead Optimization Based on 7-Position SAR

SAR trends compiled across multiple quinazolinone series indicate that substituents at position 7 (chloro, methyl, methoxy) enhance antimycobacterial potency by reducing MIC values [2]. The 7-bromo variant represents an underexplored but structurally logical extension of this SAR, offering a heavier halogen with distinct electronic and steric properties for probing Mtb target pockets while retaining the synthetic handle for further optimization.

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